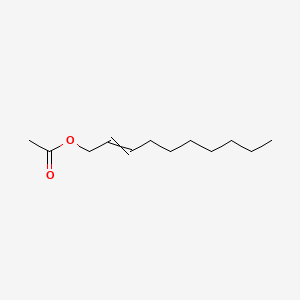
2-Decenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a colorless to pale yellow liquid with a fragrant, fruity aroma . This compound is commonly used in the flavor and fragrance industry due to its pleasant scent.
準備方法
2-Decenyl acetate can be synthesized through an alkyd esterification reaction. A common preparation method involves the esterification of decenol and acetic acid in the presence of an acid catalyst . The reaction conditions typically include heating the mixture to facilitate the esterification process. Industrial production methods may vary, but the fundamental principles of esterification remain consistent.
化学反応の分析
2-Decenyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2-Decenyl acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and insecticidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
作用機序
The mechanism of action of 2-Decenyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. For example, its antimicrobial activity may result from its ability to disrupt microbial cell membranes, leading to cell death. The exact molecular targets and pathways involved can vary depending on the specific application and context.
類似化合物との比較
2-Decenyl acetate can be compared with other similar compounds, such as:
2-Decen-1-ol: This compound is an alcohol with a similar carbon chain length but lacks the acetate functional group.
2-Decenoic acid: This compound is a carboxylic acid with a similar carbon chain length but has a carboxyl group instead of an acetate group.
2-Decenyl butyrate: This compound is an ester similar to this compound but with a butyrate group instead of an acetate group.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and physical properties, making it valuable in various applications .
特性
CAS番号 |
19487-61-7 |
|---|---|
分子式 |
C12H22O2 |
分子量 |
198.30 g/mol |
IUPAC名 |
dec-2-enyl acetate |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h9-10H,3-8,11H2,1-2H3 |
InChIキー |
LUMRROIRFJRWNX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC=CCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















